6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
CAS No.:
Cat. No.: VC15957509
Molecular Formula: C9H12ClN3Si
Molecular Weight: 225.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3Si |
|---|---|
| Molecular Weight | 225.75 g/mol |
| IUPAC Name | 6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |
| Standard InChI Key | DIYZGTVOCUAYJG-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is C₉H₁₂ClN₃Si, with a molecular weight of 225.75 g/mol. The pyrazine ring is substituted at positions 2, 3, and 6:
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Position 6: Chlorine atom, providing electrophilic character.
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Position 3: Trimethylsilyl (TMS)-protected ethynyl group, enabling cross-coupling reactions.
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Position 2: Amino group, enhancing solubility and serving as a site for further functionalization.
Key physicochemical properties:
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LogP: Estimated at 1.8–2.3, indicating moderate hydrophobicity.
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Hydrogen bond donors/acceptors: 2 donors (NH₂), 3 acceptors (pyrazine N).
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Rotatable bonds: 2 (ethynyl and TMS groups).
Synthesis and Optimization
Sonogashira Cross-Coupling
The primary synthetic route involves a palladium-catalyzed Sonogashira coupling between 5-bromo-6-chloropyrazin-2-amine and trimethylsilyl acetylene.
Typical reaction conditions:
| Component | Quantity/Condition |
|---|---|
| 5-Bromo-6-chloropyrazin-2-amine | 1.0 eq |
| Trimethylsilyl acetylene | 1.2 eq |
| PdCl₂(dppf) | 5 mol% |
| CuI | 10 mol% |
| NEt₃ | 3.0 eq |
| Solvent | THF, anhydrous |
| Temperature | 60–70°C, 12–18 hours |
Yield: 65–75% after column chromatography (silica gel, hexane/EtOAc).
Alternative Routes
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Buchwald-Hartwig Amination: Limited utility due to competing side reactions with the ethynyl group.
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Direct Silylation: Less efficient (<50% yield) compared to Sonogashira coupling.
Chemical Reactivity and Derivitization
Cyclization to Thienopyrazines
Treatment with sodium sulfide (Na₂S·5H₂O) induces cyclization, forming thieno[2,3-b]pyrazin-3-amine:
Reaction conditions:
| Parameter | Value |
|---|---|
| Substrate | 6-Chloro-3-((TMS)ethynyl)pyrazin-2-amine |
| Reagent | Na₂S·5H₂O (2.5 eq) |
| Solvent | THF/H₂O (4:1) |
| Temperature | Reflux, 6 hours |
| Yield | 70–80% |
Chlorination and Alkoxylation
Subsequent chlorination with N-chlorosuccinimide (NCS) introduces a second chlorine at position 2:
| Step | Conditions | Product | Yield |
|---|---|---|---|
| Dichlorination | NCS (2.0 eq), DMF, 0°C → rt | 2,6-Dichlorothieno[2,3-b]pyrazin-3-amine | 85% |
| Alkoxylation | NaOMe/MeOH, 60°C | 2-Methoxythieno[2,3-b]pyrazin-3-amine | 78% |
Biological Activity and Applications
Anticancer Properties
Derivatives exhibit potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines:
Table 1: Cytotoxicity of Thienopyrazine Derivatives
| Compound | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
|---|---|---|
| 2,6-Dichloro derivative | 0.45 | 0.62 |
| 2-Methoxy derivative | 1.20 | 1.85 |
Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.
Kinase Inhibition
Selective inhibition of fibroblast growth factor receptor (FGFR1, IC₅₀ = 12 nM) and VEGF receptor (IC₅₀ = 8 nM) has been reported.
Industrial and Research Significance
The compound’s utility lies in its role as a scaffold for:
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Anticancer drug candidates: 12 patents filed (2020–2025) for thienopyrazine-based therapies.
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Fluorescent probes: Ethynyl group enables conjugation with fluorophores for cellular imaging.
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